2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
Description
2,4-Dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a 2-(2-methylindol-1-yl)ethylamine moiety. The indole moiety in this compound may enhance binding to biological targets due to its aromatic and hydrogen-bonding capabilities, while the chlorine substituents likely influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-12-10-13-4-2-3-5-17(13)22(12)9-8-21-18(23)15-7-6-14(19)11-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCETRYZGAXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, molecular docking studies, and biological effects of this compound, drawing from various research findings.
The synthesis of this compound involves a multi-step process that typically includes the reaction of appropriate precursors under controlled conditions. The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H16Cl2N2O
- IUPAC Name : this compound
Molecular Docking Studies
Recent studies have employed molecular docking techniques to evaluate the interaction of this compound with various biological targets. Notably, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation.
Key Findings from Molecular Docking:
- The compound demonstrated a strong binding affinity to DHFR with a Gibbs free energy change () of approximately -9.0 kcal/mol, indicating favorable interactions within the active site of the enzyme.
- Three intermolecular hydrogen bonds were identified between the compound and specific amino acids in DHFR, enhancing its potential as a therapeutic agent against diseases where DHFR plays a crucial role .
Biological Activity
The biological activity of this compound has been assessed in various experimental models:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is implicated in various chronic inflammatory diseases. This modulation leads to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18 .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 2,4-dichloro configuration in the benzamide core is critical for maintaining lipophilicity, as seen in Trypanosoma inhibitors .
- Indole vs. Heterocycles : Indole derivatives (e.g., target compound) may exhibit superior binding to aromatic enzyme pockets compared to thiazole or thiophene analogs .
- Polar Groups : Sulfanyl or methoxy substituents improve solubility but may reduce membrane permeability .
Physicochemical Properties
- Lipophilicity: The 2,4-dichloro configuration increases logP compared to mono-chloro analogs (e.g., 4-chloro-N-[2-(5-methylindol-3-yl)ethyl]benzamide) .
- Solubility : Polar substituents (e.g., sulfanyl groups in ) enhance aqueous solubility but may require formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
